5-[(4-Nitrophenyl)methylsulfanyl]-1-phenyl-1,2,4-triazol-3-amine
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Overview
Description
5-[(4-Nitrophenyl)methylsulfanyl]-1-phenyl-1,2,4-triazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a nitrophenyl group, a methylsulfanyl group, and a phenyl group attached to a triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)methylsulfanyl]-1-phenyl-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea. This intermediate is then reacted with phenylhydrazine and triethyl orthoformate to form the desired triazole derivative. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitrophenyl)methylsulfanyl]-1-phenyl-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
5-[(4-Nitrophenyl)methylsulfanyl]-1-phenyl-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(4-Nitrophenyl)methylsulfanyl]-1-phenyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar triazole ring structure and have been studied for their antimicrobial properties.
Thiazole Derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
What sets 5-[(4-Nitrophenyl)methylsulfanyl]-1-phenyl-1,2,4-triazol-3-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
5-[(4-nitrophenyl)methylsulfanyl]-1-phenyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c16-14-17-15(19(18-14)12-4-2-1-3-5-12)23-10-11-6-8-13(9-7-11)20(21)22/h1-9H,10H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLSCPRFGJCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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